2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate is a chemical compound with the molecular formula C9H13NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-hydroxyethoxy)propanoic acid. The reaction is carried out under inert atmosphere conditions, often at low temperatures to ensure the stability of the product . The purity of the compound is usually maintained at 95% or higher .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This is one of the primary reactions, where the compound reacts with other reagents to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the presence of the 2,5-dioxopyrrolidin-1-yl group, which acts as an activating agent. The compound targets specific molecular pathways, depending on the context of its use, such as in the modification of proteins or the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is also used as a protein crosslinker and shares similar reactivity with primary amines.
Bromoacetic acid N-hydroxysuccinimide ester: Known for its use in bioconjugation, this compound also forms stable amide bonds with primary amines.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Used in photoaffinity labeling, this compound has unique applications in studying protein interactions.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate apart is its specific structure that allows for the formation of stable amide bonds under mild conditions. This makes it particularly useful in applications where maintaining the integrity of sensitive biomolecules is crucial .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-hydroxyethoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6/c11-4-6-15-5-3-9(14)16-10-7(12)1-2-8(10)13/h11H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHLLVZZMVCNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123502-58-9 | |
Details | Compound: Polyethylene glycol N-hydroxysuccinimidylpropionate | |
Record name | Polyethylene glycol N-hydroxysuccinimidylpropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123502-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101222949 | |
Record name | Polyethylene glycol N-hydroxysuccinimidylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123502-58-9 | |
Record name | Polyethylene glycol N-hydroxysuccinimidylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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